1-Butyl-1H-indole-5-carboxylic Acid
Description
1-Butyl-1H-indole-5-carboxylic acid is an indole derivative characterized by a butyl group at the 1-position and a carboxylic acid moiety at the 5-position of the indole ring. Indole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-butylindole-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-7-14-8-6-10-9-11(13(15)16)4-5-12(10)14/h4-6,8-9H,2-3,7H2,1H3,(H,15,16) |
InChI Key |
ZXFXORAUUGFDEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Butyl-1H-indole-5-carboxylic acid has been identified as a precursor for various pharmaceutical compounds. Its derivatives are being studied for their potential as:
- Anticancer Agents : Research indicates that indole derivatives, including this compound, can act as inhibitors of tryptophan dioxygenase, which is implicated in cancer metabolism. These compounds may enhance immune responses against tumors by modulating metabolic pathways associated with cancer progression .
- Antibacterial Agents : The compound has been explored for its antibacterial properties. Studies have shown that modifications of indole structures can yield potent antibacterial agents effective against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Neuroprotective Agents : There is ongoing research into the neuroprotective effects of indole derivatives. These compounds may interact with serotonin receptors and other neurochemical pathways, presenting potential therapeutic effects for diseases like Alzheimer's .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Indolyl-Qunolines : this compound can be utilized in the preparation of indolyl-quinolines through metal-catalyzed reactions. These quinolines have been noted for their biological activities, including anticancer and antimicrobial properties .
- Preparation of Amide Conjugates : It acts as a reactant for synthesizing amide conjugates with various pharmacological profiles, including inhibitors of Gli1-mediated transcription involved in the Hedgehog signaling pathway .
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in:
- Agricultural Chemistry : Compounds derived from indoles are being investigated as plant growth regulators. Their ability to modulate plant growth responses offers potential applications in agriculture .
- Materials Science : The structural properties of indole derivatives enable their use in developing new materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that certain modifications to the 1-butyl group enhanced the compound's ability to inhibit tumor growth in vitro. This highlights the importance of structural variations in developing effective anticancer agents.
Case Study 2: Antibacterial Properties
Research focused on synthesizing a series of indole-based compounds and evaluating their antibacterial activity against resistant strains. The findings demonstrated that specific derivatives exhibited MICs (Minimum Inhibitory Concentrations) comparable to traditional antibiotics, suggesting a viable alternative for treating resistant infections.
Comparison with Similar Compounds
1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9)
- Structure : Methyl group at the 1-position, carboxylic acid at the 5-position.
- Molecular Weight : 175.19 g/mol.
- Key Differences : The methyl group offers lower steric hindrance and lipophilicity compared to the butyl group. This compound is commercially available at 95% purity, indicating its utility as a synthetic intermediate .
1-Methyl-5-phenyl-1H-indole-6-carboxylic acid (5ce)
- Structure : Methyl at 1-position, phenyl at 5-position, carboxylic acid at 6-position.
- Synthesis : Synthesized via ruthenium-catalyzed C–H arylation with 72% yield, highlighting the versatility of transition-metal catalysis for introducing aryl groups .
- Key Differences : The 6-carboxylic acid position and phenyl substituent may alter electronic properties and binding interactions in biological systems.
5-Benzyloxy-1H-indole-2-carboxylic acid (15)
- Structure : Benzyloxy group at 5-position, carboxylic acid at 2-position.
- Synthesis : Prepared via saponification of methyl esters (98% yield), demonstrating the robustness of base-mediated hydrolysis for carboxylic acid formation .
Key Research Findings and Trends
Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. methyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Positional Isomerism : Carboxylic acid placement (2-, 5-, or 6-position) significantly affects electronic properties and intermolecular interactions, as seen in arylation reactivity .
Safety and Handling : Chlorinated analogs (e.g., 7-chloro-3-methyl derivative) require stringent safety protocols, whereas methyl-substituted variants are more commonly commercialized .
Preparation Methods
Madelung Indole Synthesis
The Madelung reaction, a base-catalyzed cyclization of 2-acylaminotoluenes, has been adapted for indole carboxylic acid synthesis. For 1-butyl-1H-indole-5-carboxylic acid, this method involves:
-
Substrate Preparation : 2-Acylamino-4-nitrobenzoic acid is alkylated with butyl bromide under basic conditions.
-
Cyclization : Treatment with potassium tert-butoxide at elevated temperatures (250–300°C) induces ring closure.
-
Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine, followed by oxidation to the carboxylic acid.
Key Limitations : Harsh reaction conditions often lead to low yields (30–40%) and require decarboxylation steps, complicating scalability.
Modern Synthetic Approaches
Organometallic Lithiation Strategies
A patent-published method (IL113877A) outlines a lithiation-based route:
-
Lithiation : 1-Butyl-1H-indole-3-carboxylic acid is treated with n-butyllithium (-78°C, THF) to generate a 2-lithiated intermediate.
-
Electrophilic Trapping : Reaction with 5-carboxyindole electrophiles (e.g., protected aldehydes) yields the 5-substituted product.
-
Deprotection : Acidic hydrolysis (HCl/EtOH) removes protecting groups, affording the target compound.
Optimized Conditions :
This method’s regioselectivity is attributed to the directing effect of the 3-carboxylic acid group, which stabilizes the lithiated intermediate.
tert-Butyl Trichloroacetimidate-Mediated Esterification
Source describes a two-step protocol for indole-5-carboxylates, adaptable to the target compound:
-
Protection : The indole nitrogen is acetylated to prevent side reactions during esterification.
-
Esterification : Reaction with tert-butyl trichloroacetimidate (BF3·OEt2 catalysis) introduces the tert-butyl ester.
-
Saponification : NaOH/EtOH cleaves the ester, yielding the carboxylic acid.
Data Comparison :
| Step | Reagents | Yield (%) |
|---|---|---|
| Protection | Acetic anhydride, pyridine | 85 |
| Esterification | t-BuC(Cl)=NH, BF3·OEt2 | 78 |
| Saponification | NaOH, EtOH | 92 |
This method avoids harsh acids, making it suitable for acid-sensitive substrates.
Catalytic and Enantioselective Methods
Palladium-Catalyzed C–H Activation
Aryl halide intermediates enable direct C–H carboxylation:
-
Halogenation : 1-Butylindole is brominated at the 5-position using NBS (AIBN initiator).
-
Carboxylation : Pd(OAc)2/Xantphos catalyzes CO2 insertion under 1 atm CO2 (DMF, 100°C).
Performance Metrics :
This method’s atom economy reduces waste but requires stringent anhydrous conditions.
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
